molecular formula C7H7N3O2S2 B148726 2-(Sulfamoylamino)-1,3-benzothiazole CAS No. 136810-66-7

2-(Sulfamoylamino)-1,3-benzothiazole

Cat. No.: B148726
CAS No.: 136810-66-7
M. Wt: 229.3 g/mol
InChI Key: BMMGGOBJDGZMBV-UHFFFAOYSA-N
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Description

2-(Sulfamoylamino)-1,3-benzothiazole is a benzothiazole derivative characterized by a sulfamoylamino (-NHSO₂NH₂) group at the 2-position of the benzothiazole scaffold. Benzothiazoles are heterocyclic compounds with a fused benzene and thiazole ring, widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article provides a detailed comparison of this compound with structurally analogous benzothiazole derivatives, focusing on synthetic pathways, biological activities, and structure-activity relationships (SAR).

Properties

CAS No.

136810-66-7

Molecular Formula

C7H7N3O2S2

Molecular Weight

229.3 g/mol

IUPAC Name

2-(sulfamoylamino)-1,3-benzothiazole

InChI

InChI=1S/C7H7N3O2S2/c8-14(11,12)10-7-9-5-3-1-2-4-6(5)13-7/h1-4H,(H,9,10)(H2,8,11,12)

InChI Key

BMMGGOBJDGZMBV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)N

Synonyms

Sulfamide, 2-benzothiazolyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

N-[(4-Benzothiazole-2-yl)phenyl] Benzenesulfonamides

  • Structural Features: These derivatives feature a benzenesulfonamide group linked to the 2-phenylbenzothiazole core. The amino group position (meta vs. para) on the phenyl ring significantly impacts activity .
  • Synthesis: Condensation of 2-(3/4-aminophenyl)benzothiazoles with substituted sulfonyl chlorides in pyridine and acetic anhydride .
  • Activity : SAR studies indicate that para-substituted derivatives exhibit enhanced binding affinity compared to meta analogs, likely due to optimized steric and electronic interactions .

2-(Methylsulfonyl)-1,3-benzothiazole

  • Structural Features: A methylsulfonyl (-SO₂CH₃) group replaces the sulfamoylamino group at the 2-position.
  • Activity : Demonstrates anticancer properties by inhibiting RNA/DNA synthesis via binding to nitro enzymes. The sulfonyl group enhances electrophilicity, facilitating interactions with biological nucleophiles .

Comparison with Target Compound :

Pyridine-Containing Benzothiazoles

2-(Pyridin-3-yl)-1,3-benzothiazole

  • Structural Features : A pyridine ring is fused to the benzothiazole core at the 2-position.
  • Reactivity : Triflic anhydride selectively activates the pyridine moiety over benzothiazole, enabling regioselective synthesis of 1,4-dihydropyridines or lactones via reactions with bis(trimethylsilyl)ketene acetals .

Comparison with Target Compound :

Anticonvulsant and Antimicrobial Benzothiazoles

2-[2-(Substituted)Hydrazinyl]-1,3-benzothiazoles

  • Structural Features : Hydrazinyl and sulfanylacetohydrazide substituents at the 2-position.
  • Activity : Tested in the 6 Hz psychomotor seizure model, showing moderate anticonvulsant activity .

2-(1,3,4-Oxadiazole-2-yl)-1,3-benzothiazoles

  • Structural Features: A 1,3,4-oxadiazole ring replaces the sulfamoylamino group.
  • Synthesis : Refluxing benzothiazolyl carboxyhydrazide with aryl acids in phosphoryl chloride .
  • Activity : Broad-spectrum antimicrobial activity (disc diffusion method), with electron-withdrawing substituents enhancing efficacy .

Comparison with Target Compound :

  • The sulfamoylamino group’s hydrogen-bonding capacity may offer broader target versatility compared to oxadiazole’s rigid aromaticity.

Pentacyclic Benzothiazolium Salts

6,13-Dihydropyrazino[2,1-b:5,4-b']bis(1,3-benzothiazole)-7,14-diium Dibromide

  • Structural Features : A pentacyclic dimer with two benzothiazole units fused via a pyrazine ring.
  • Synthesis : Dimerization of 2-(bromomethyl)benzothiazole .
  • Properties : Quantum chemical calculations (AM1 method) predict stability of isomers and reactivity in deprotonation reactions .

Comparison with Target Compound :

  • The monomeric structure of 2-(Sulfamoylamino)-1,3-benzothiazole allows greater conformational flexibility compared to the rigid pentacyclic system.

Preparation Methods

Cyclization of 2-Aminothiophenol with Carbonyl Derivatives

The benzothiazole scaffold is classically synthesized via condensation of 2-aminothiophenol (2 ) with aldehydes or nitriles. For instance, ultrasonic irradiation of 2 with aromatic aldehydes in solvent-free conditions yields 2-arylbenzothiazoles with 65–83% efficiency. A plausible mechanism involves nucleophilic attack of 2 on the aldehyde carbonyl, forming an intermediate imine that cyclizes and oxidizes to the benzothiazole. Catalysts such as Co3_3O4_4 nano-flakes enhance this process, achieving 95% yield under solvent-free conditions in 5 minutes.

Table 1: Catalytic Efficiency in Benzothiazole Synthesis

CatalystSolventTime (min)Yield (%)
Co3_3O4_4 NFSolvent-free595
ZnO-beta zeoliteEthanol12085
NiO nanorodsEthanol24092

Alternative Cyclization Routes

Copper-catalyzed reactions between 2 and nitriles provide 2-substituted benzothiazoles under mild conditions. For example, Sun et al. reported a Cu(I)-mediated protocol using acetonitrile derivatives, yielding 70–89% products. Additionally, β-diketones undergo Brønsted acid-catalyzed cyclization with 2 , forming 2-acylbenzothiazoles without oxidants or metals.

Sulfamoylation of 2-Aminobenzothiazole

Sulfamoyl Chloride Route

Reaction of 7 with sulfamoyl chloride (H2_2NSO2_2Cl) in anhydrous dichloromethane introduces the sulfamoylamino group. This reagent, generated in situ from sulfamic acid (H2_2NSO3_3H) and PCl5_5, reacts with 7 at 0–5°C to afford 2-(sulfamoylamino)-1,3-benzothiazole (9 ) in 68% yield. Excess base (e.g., triethylamine) neutralizes HCl byproducts, preventing decomposition.

Table 2: Sulfamoylation Optimization

ReagentTemp (°C)Time (h)Yield (%)
H2_2NSO2_2Cl0–5268
ClSO3_3H + NH3_325655
SO2_2Cl2_2 + NH3_340448

Chlorosulfonation-Amination Sequence

Chlorosulfonation of 7 with chlorosulfonic acid forms 2-(chlorosulfonylamino)benzothiazole (10 ), which reacts with aqueous ammonia to yield 9 in 62% yield. This two-step approach avoids unstable sulfamoyl chloride but requires careful pH control (9–12) to minimize hydrolysis.

Green Chemistry Approaches

Solvent-Free and Catalytic Methods

Ultrasound-assisted condensation reduces reaction times from hours to minutes. For example, Ashok et al. synthesized 9 using sulfated tungstate under ultrasound, achieving 88% yield in 20 minutes. Similarly, microwave irradiation accelerates sulfamoylation, improving yields by 15–20% compared to conventional heating.

Nanoparticle Catalysis

ZnO nanoparticles facilitate one-pot benzothiazole formation and sulfamoylation at room temperature, yielding 9 in 78% efficiency. These methods reduce waste and energy consumption, aligning with green chemistry principles .

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